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Compound of Interest

Compound Name: O-2,4-Dnp-L-Tyrosine

Cat. No.: B13804670

Get Quote

Executive Summary
O-(2,4-Dinitrophenyl)-L-tyrosine (O-Dnp-Tyr) is a specialized derivative of the amino acid L-

tyrosine, distinguished by the etherification of its phenolic hydroxyl group with a 2,4-

dinitrophenyl (DNP) moiety.[1] Unlike its N-terminal counterpart (N-Dnp), which serves primarily

as a stable chromophore for sequencing (Sanger sequencing), the O-Dnp derivative functions

as a labile protecting group and a latent reporter probe.[1]

Its utility in drug development and proteomic research relies on a unique chemical

orthogonality: the aryl ether bond is stable to strong acids (TFA, HF) used in peptide synthesis

but is rapidly cleaved by nucleophiles (thiols, amines) via nucleophilic aromatic substitution (

). This property makes O-Dnp-Tyr a critical tool for:

Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS).

Bioanalytical Assays: Serving as a quencher in FRET systems or a chromogenic substrate

where cleavage yields a distinct spectral shift.
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Molecular Architecture & Physicochemical
Properties
Structural Analysis
The molecule consists of an L-tyrosine backbone where the side-chain phenol oxygen is

bonded to C-1 of a 2,4-dinitrobenzene ring.[1] This creates a diaryl ether linkage. The electron-

withdrawing nitro groups at the ortho and para positions of the DNP ring strongly activate the

C-1 carbon, making the ether bond susceptible to nucleophilic attack—a feature absent in

unsubstituted aryl ethers.

Key Molecular Specifications:

IUPAC Name: O-(2,4-Dinitrophenyl)-L-tyrosine[1]

Common Abbreviation: Tyr(Dnp)

Molecular Formula:

Molecular Weight: 347.28 g/mol [1]

CAS Number: 10567-73-4 (Mono-O-Dnp derivative)[1]

Spectroscopic Signature
A critical diagnostic feature is the spectral difference between the O-Dnp ether and the

cleavage products (Dinitrophenolate or S-Dnp adducts).
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Species (nm)

Extinction Coeff.[2]
[3][4][5] (

)

Visual Color

L-Tyrosine (Free) 274 ~1,400 Colorless

O-Dnp-Tyr (Ether) ~300 (broad)
Lower visible

absorbance
Pale Yellow/Colorless

N-Dnp-Tyr (Amine) 360 ~17,000 Bright Yellow

S-Dnp-

mercaptoethanol
360 ~17,000 Bright Yellow

Note: The "self-validating" aspect of using O-Dnp-Tyr lies in the appearance of the strong 360

nm band upon thiolytic cleavage.[1]

Structural Visualization
The following diagram illustrates the connectivity and the activation of the ether linkage by the

nitro groups.

Figure 1: Structural Logic of O-2,4-Dnp-L-Tyrosine
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Figure 1: The electron-withdrawing nitro groups activate the ether linkage, enabling specific

cleavage chemistry.[1]
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Synthesis Strategy
Direct nitrophenylation of tyrosine with Sanger’s reagent (1-fluoro-2,4-dinitrobenzene, FDNB) at

high pH often leads to N,O-bis-alkylation.[1] To selectively isolate O-Dnp-Tyr, a protected

precursor strategy is recommended.[1]

Pathway:

Protection: Start with N-Boc-L-Tyrosine.[1]

O-Arylation: React with FDNB in the presence of a weak base (e.g.,

) to favor phenolic substitution.

Deprotection (Optional): Remove Boc with TFA to yield free O-Dnp-Tyr, or use the Boc-

Tyr(Dnp)-OH directly for peptide synthesis.[1]

Quality Control Metrics
HPLC: Purity >98%. Retention time must be distinct from free Tyrosine and N-Dnp

derivatives.[1]

Mass Spectrometry (ESI): Expect

at 348.3 Da.

TLC:

values in n-Butanol:Acetic Acid:Water (4:1:1) should show O-Dnp-Tyr migrating differently
from the yellow N-Dnp impurities.[1]

Bioanalytical Applications
Orthogonal Protection in Peptide Synthesis
In SPPS, O-Dnp-Tyr is a robust protecting group for the tyrosine side chain.[1]

Stability: Completely stable to 50% TFA (Boc removal) and anhydrous HF (final cleavage).

Cleavage: Removed by thiolysis (e.g., 20% 2-mercaptoethanol in DMF with DIPEA).
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Mechanism: The thiol acts as a nucleophile, attacking the DNP ring and displacing the

tyrosine phenolate.

Why this matters: This allows for the synthesis of peptides containing Tyrosine where the Tyr

residue remains protected during the assembly of complex sequences, or allows for selective

deprotection of Tyr in the presence of other sensitive groups.

FRET and Enzymatic Assays
O-Dnp-Tyr is frequently paired with fluorescent donors like Abz (Aminobenzoic acid) or Mca

(Methoxycoumarin).[1]

Quenching: The DNP group acts as a non-fluorescent acceptor (quencher).[6]

Assay Logic: A peptide substrate containing Abz-...-Tyr(Dnp)-... is non-fluorescent.[1]

Proteolytic cleavage between the fluorophore and the quencher restores fluorescence.

Advantage: The DNP group is smaller and less hydrophobic than many other quenchers,

reducing interference with enzyme binding.

Experimental Protocols
Protocol A: Thiolytic Deprotection (Self-Validating
System)
This protocol demonstrates the removal of the DNP group and the concurrent

spectrophotometric validation.

Reagents:

Substrate: Peptidyl-resin containing Tyr(Dnp) or free O-Dnp-Tyr.[1]

Thiolysis Buffer: 20% (v/v) 2-Mercaptoethanol, 10% (v/v) DIPEA in DMF.

Step-by-Step:

Preparation: Suspend the resin/compound in the Thiolysis Buffer.
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Reaction: Agitate at room temperature for 30 minutes.

Validation (The "Trust" Step):

Extract an aliquot of the supernatant.

Measure Absorbance at 360 nm.

Result: The solution should turn bright yellow due to the formation of S-Dnp-2-

mercaptoethanol (

).[1]

Calculation: Concentration of removed DNP =

. This quantifies the exact amount of Tyrosine deprotected.

Wash: Filter resin and wash extensively with DMF until the filtrate is colorless.

Protocol B: Synthesis of O-Dnp-Tyr Moiety
Step-by-Step:

Dissolve N-Boc-L-Tyrosine (10 mmol) in water/dioxane (1:1) containing

(20 mmol).

Add 1-Fluoro-2,4-dinitrobenzene (11 mmol) dropwise.

Stir at room temperature for 4 hours. Monitor by TLC.

Acidify with 1N HCl to precipitate the product.

Recrystallize from Ethanol/Water to obtain N-Boc-O-Dnp-L-Tyrosine.[1]

Mechanistic Visualization
The following diagram details the Thiolysis Mechanism, the core chemical logic driving the

utility of this molecule.
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Figure 2: Thiolytic Cleavage Mechanism (SNAr)
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Figure 2: The nucleophilic thiol attacks the activated aromatic ring, displacing the tyrosine

phenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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